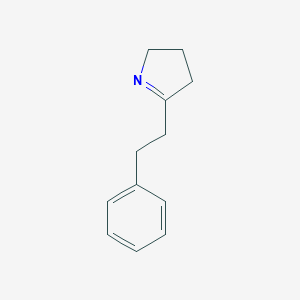

2-Phenethyl-1-pyrroline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOCCHAUIOQNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449575 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106366-23-8 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of an Understudied Scaffold

An In-Depth Technical Guide to 2-Phenethyl-1-pyrroline (CAS 106366-23-8): Synthesis, Characterization, and Potential Applications

This technical guide delves into the chemical identity and potential utility of 2-phenethyl-1-pyrroline. It is imperative to state at the outset that, as of the compilation of this document, 2-phenethyl-1-pyrroline (CAS 106366-23-8) is a sparsely studied compound in peer-reviewed scientific literature. Consequently, this guide adopts a dual-pronged approach. Firstly, it collates and presents all directly available data for the target molecule. Secondly, and more broadly, it leverages established knowledge of the 2-substituted pyrroline and phenylethylamine chemical classes to infer potential synthetic routes, analytical methodologies, and avenues for pharmacological investigation. This document is therefore intended not as a definitive summary of established facts, but as a foundational resource and a roadmap for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecules.

Molecular Profile of 2-Phenethyl-1-pyrroline

2-Phenethyl-1-pyrroline is a heterocyclic compound featuring a 1-pyrroline ring substituted at the 2-position with a phenethyl group. The 1-pyrroline ring is a five-membered unsaturated heterocycle containing one nitrogen atom, and it is the core of many biologically active compounds.[1] The phenylethylamine moiety is a well-known pharmacophore present in a vast array of neuroactive compounds, including neurotransmitters and synthetic drugs.[2]

Physicochemical Properties

Quantitative data for 2-phenethyl-1-pyrroline is limited, with most information available from chemical suppliers. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 106366-23-8 | [3] |

| Molecular Formula | C12H15N | [3] |

| Molecular Weight | 173.25 g/mol | [3] |

| Appearance | Brown Oil | [3] |

| Boiling Point | 110 °C at 0.01 Torr | [3] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.36 ± 0.20 | [3] |

| Solubility | Chloroform, Dichloromethane, Methanol | [3] |

Synthesis and Manufacturing

General Synthetic Strategies for 2-Substituted Pyrrolines

Several general methods for the synthesis of 2-substituted pyrrolines have been reported, including:

-

From N-vinylpyrrolidin-2-one: This method utilizes the readily available N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. Reaction with an appropriate ester, such as an ester of phenylacetic acid, followed by hydrolysis can yield the desired 2-substituted 1-pyrroline. This approach has been successfully used to prepare 2-phenyl-1-pyrroline and other derivatives.[4]

-

Ring-Closing Metathesis (RCM): Olefin-containing enamides can undergo RCM using ruthenium-based catalysts to form cyclic enamides, which are precursors to 2-pyrrolines.[5]

-

Nucleophilic Ring Closure at Activated Oximes: Substituted pyrrolines can be synthesized by the ring closure of stabilized enolates onto activated oximes. This method offers a rapid route from readily available precursors.[6]

-

From γ-aminobutyric acid (GABA) precursors: In biological systems and some synthetic pathways, precursors like GABA can be converted to 1-pyrroline, which can then be further functionalized.[7]

Proposed Synthetic Workflow for 2-Phenethyl-1-pyrroline

A plausible synthetic route for 2-phenethyl-1-pyrroline, adapted from the method for 2-phenyl-1-pyrroline, is outlined below.[4] This proposed workflow serves as a starting point for laboratory synthesis.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2-Phenethyl)-1-pyrroline | 106366-23-8 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Pyrroline synthesis [organic-chemistry.org]

- 6. Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Spectroscopic Properties of 2-Phenethyl-1-pyrroline

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Phenethyl-1-pyrroline (CAS No. 106366-23-8), a heterocyclic compound of interest in synthetic organic chemistry. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from chemical databases and provides expert-driven predictions for its spectroscopic characteristics. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrroline derivatives. The guide includes a detailed, state-of-the-art protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a critical technique for the verification of molecular identity and purity.

Introduction and Chemical Identity

2-Phenethyl-1-pyrroline, also known by its systematic name 3,4-Dihydro-5-(2-phenylethyl)-2H-pyrrole, is a substituted imine built upon a five-membered dihydropyrrole ring.[1] The structure features a phenethyl group attached to the carbon atom at the 2-position, which is double-bonded to the nitrogen atom. This arrangement makes it a key intermediate in various organic synthesis pathways.[1][2] Its structural similarity to other biologically active pyrroline and phenethylamine compounds suggests its potential utility in medicinal chemistry and materials science. This guide aims to consolidate the available physical data and provide a robust framework for its empirical characterization.

Chemical Structure:

(Representation of 2-Phenethyl-1-pyrroline)

Physical and Chemical Properties

The physical properties of a compound are fundamental to its handling, purification, and application. While comprehensive experimental data for 2-Phenethyl-1-pyrroline is not widely published, the following table summarizes the available information from chemical suppliers and predictive databases.

| Property | Value | Source |

| CAS Number | 106366-23-8 | [1][2] |

| Molecular Formula | C₁₂H₁₅N | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| Appearance | Brown Oil | [1][2] |

| Boiling Point | 110 °C (at 0.01 Torr) | [2] |

| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.36 ± 0.20 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2] |

Expert Insights: The reported boiling point under a high vacuum suggests that the compound has low volatility at atmospheric pressure, which is consistent with its molecular weight. The predicted pKa indicates that the imine nitrogen is basic and can be protonated under acidic conditions, a crucial consideration for extraction and purification protocols. The oily appearance is typical for organic molecules of this size that do not pack into a crystalline lattice efficiently at room temperature.[1][2]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized compound. Below are the expected spectroscopic signatures for 2-Phenethyl-1-pyrroline based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

Aromatic protons of the phenyl group, likely appearing as a multiplet in the δ 7.1-7.4 ppm range.

-

Aliphatic protons of the phenethyl linker (-CH₂-CH₂-), appearing as two distinct triplets or multiplets between δ 2.5-3.0 ppm.

-

Protons of the pyrroline ring. The two CH₂ groups adjacent to the imine bond and the other CH₂ group will show distinct signals in the δ 1.8-4.0 ppm range, likely as multiplets due to spin-spin coupling.

-

-

¹³C NMR: The carbon NMR spectrum should display 10 unique signals (assuming symmetry in the phenyl ring for para and meta carbons):

-

Four signals for the aromatic carbons of the phenyl ring between δ 125-140 ppm.

-

A signal for the imine carbon (C=N) at a significantly downfield shift, anticipated around δ 170-175 ppm, similar to related structures.[3]

-

Five distinct signals for the aliphatic carbons of the phenethyl group and the pyrroline ring in the δ 20-65 ppm range.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to provide clear information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 173, corresponding to the molecular weight of the compound.[2]

-

Key Fragments: The most likely fragmentation pathway is the benzylic cleavage, resulting in a stable tropylium cation at m/z = 91. Another significant fragment would arise from the loss of the ethyl group, leading to a peak at m/z = 144. Cleavage of the pyrroline ring would also produce a characteristic pattern of smaller fragments.

Experimental Protocol: Purity and Identity Verification by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating volatile and semi-volatile compounds and confirming their identity. For a synthesized compound like 2-Phenethyl-1-pyrroline, GC provides a quantitative measure of purity, while MS offers definitive structural confirmation by matching the observed mass spectrum with the expected fragmentation pattern.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a stock solution of the synthesized 2-Phenethyl-1-pyrroline oil at 1 mg/mL in a volatile solvent such as Dichloromethane or Methanol.[2]

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can lead to column overloading and poor peak shape.

-

-

Instrumentation Setup (Typical Parameters):

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Injector: Split/Splitless injector.

-

Temperature: 250 °C.

-

Mode: Split (e.g., 50:1 ratio) to prevent column overload.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer Setup (Typical Parameters):

-

Data Acquisition and Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Purity Assessment: Calculate the purity by integrating the peak area of 2-Phenethyl-1-pyrroline and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.

-

Identity Confirmation: Analyze the mass spectrum of the primary peak. Confirm the presence of the molecular ion peak at m/z = 173 and key fragment ions (e.g., m/z = 91). Compare the obtained spectrum with a reference library if available.

-

Workflow Visualization

Caption: Workflow for purity and identity verification of 2-Phenethyl-1-pyrroline by GC-MS.

Conclusion

This guide consolidates the essential physical and chemical data for 2-Phenethyl-1-pyrroline. While experimental characterization data remains limited in the public domain, the provided information on its known properties, predicted spectroscopic behavior, and a detailed analytical protocol offers a solid foundation for researchers. The methodologies described herein represent a self-validating system for empirical analysis, ensuring that scientists can confidently synthesize and verify this compound in their laboratories. Adherence to these rigorous analytical practices is paramount for ensuring the integrity and reproducibility of research in chemical synthesis and drug development.

References

-

PubChem. (n.d.). 1-(2-Phenylethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2-Phenethyl)-1-pyrroline. Retrieved from [Link]

-

Wikipedia. (2023). Phenylethylpyrrolidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-phenyl-1-pyrroline. Retrieved from [Link]

-

PubChem. (n.d.). 2-acetyl-1-pyrroline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-1-pyrroline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-1-Pyrroline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

MDPI. (2020). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Phenethyl-1-Pyrroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenethyl-1-pyrroline is a heterocyclic compound of significant interest, merging the structural features of a cyclic imine with the pharmacologically relevant phenethylamine scaffold. This guide provides a detailed technical analysis of its molecular structure and bonding. A thorough examination of its stereochemistry, orbital hybridization, and the electronic characteristics of the endocyclic imine is presented. Spectroscopic signatures are predicted based on established principles and data from analogous structures, offering a framework for the empirical characterization of this molecule. Furthermore, the inherent reactivity of the 1-pyrroline ring system is discussed in the context of its potential as a synthetic intermediate. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of 2-phenethyl-1-pyrroline and its derivatives in medicinal chemistry and drug development.

Introduction: The Significance of the 2-Phenethyl-1-Pyrroline Scaffold

The amalgamation of a 1-pyrroline ring with a phenethyl substituent gives rise to a molecule with intriguing chemical and pharmacological potential. The 1-pyrroline core is a five-membered endocyclic imine, a functional group that serves as a versatile intermediate in the synthesis of a wide array of nitrogen-containing heterocycles, including pyrrolidines and more complex alkaloids.[1] The phenethylamine moiety is a well-established pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and a vast class of psychoactive compounds and therapeutic agents.[2][3] The strategic combination of these two structural motifs in 2-phenethyl-1-pyrroline suggests a potential for diverse biological activities, making it a compelling target for investigation in drug discovery.

Molecular Structure and Stereochemistry

The systematic IUPAC name for 2-phenethyl-1-pyrroline is 3,4-dihydro-5-(2-phenylethyl)-2H-pyrrole. Its molecular formula is C₁₂H₁₅N, with a corresponding molecular weight of 173.26 g/mol .

Core Geometry and Hybridization

The 1-pyrroline ring is a five-membered heterocycle containing one nitrogen atom and a single endocyclic double bond. The carbon atom at position 2 (C2), bonded to the phenethyl group, and the nitrogen atom (N1) are sp² hybridized, forming the characteristic C=N double bond of the imine. The remaining three carbon atoms of the pyrroline ring (C3, C4, and C5) are sp³ hybridized. This hybridization dictates a non-planar, puckered conformation for the saturated portion of the ring, similar to that observed in pyrrolidine. The exact conformation can fluctuate between various envelope and twisted forms.

Diagram: Hybridization of 2-Phenethyl-1-Pyrroline

Caption: A generalized synthetic route to 2-substituted-1-pyrrolines.

Experimental Protocol: Illustrative Synthesis of a 2-Alkyl-1-Pyrroline

The following is a representative procedure for the synthesis of a 2-alkyl-1-pyrroline, which can be adapted for the synthesis of 2-phenethyl-1-pyrroline. This protocol is based on the intramolecular oxidative amination of an aminoalkene. [4]

-

Reaction Setup: To a solution of the corresponding aminoalkene (1.0 mmol) in N-methylpiperidine (3 mL) in a sealed tube, add [RuCl₂(CO)₃]₂ (0.025 mmol), dppp (0.05 mmol), K₂CO₃ (2.0 mmol), and allyl acetate (1.0 mmol).

-

Reaction Conditions: Heat the mixture at 180 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-alkyl-1-pyrroline.

Reactivity Profile

The reactivity of 2-phenethyl-1-pyrroline is primarily governed by the imine functional group.

-

Nucleophilic Addition: The electrophilic C2 carbon is susceptible to attack by nucleophiles. This can lead to the formation of 2-substituted pyrrolidines.

-

Reduction: The C=N double bond can be readily reduced to the corresponding amine, yielding 2-phenethylpyrrolidine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation. [1]* Reaction with Electrophiles: The lone pair on the nitrogen atom imparts basicity and nucleophilicity, allowing for reactions with electrophiles such as alkyl halides and acids. Protonation of the nitrogen increases the electrophilicity of the imine carbon.

Biological and Pharmacological Context

The phenethylamine scaffold is a cornerstone of neuropharmacology. Compounds containing this moiety can interact with a variety of biological targets, including monoamine transporters (e.g., dopamine transporter, DAT) and receptors (e.g., adrenergic, serotonergic, and dopamine receptors). [5][6]The incorporation of the phenethylamine structure into the more rigid and conformationally constrained pyrroline ring system in 2-phenethyl-1-pyrroline can lead to altered selectivity and potency at these targets compared to more flexible, open-chain analogs. This makes 2-phenethyl-1-pyrroline and its derivatives attractive candidates for the development of novel central nervous system (CNS) active agents.

Conclusion

2-Phenethyl-1-pyrroline represents a molecule of considerable interest at the interface of synthetic organic chemistry and drug discovery. Its molecular structure is characterized by a non-planar five-membered ring containing a polarized C=N double bond, which is the primary site of its chemical reactivity. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure, bonding, and spectroscopic properties can be confidently inferred from established chemical principles and data from closely related compounds. The synthetic accessibility of the 1-pyrroline core, coupled with the pharmacological relevance of the phenethylamine moiety, positions 2-phenethyl-1-pyrroline as a valuable scaffold for the design and synthesis of novel bioactive compounds. This guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this intriguing heterocyclic system.

References

- Kondo, T., Okada, T., & Mitsudo, T. A. (2002). [RuCl₂(CO)₃]₂/dppp as a Highly Effective Catalyst for the Intramolecular Oxidative Amination of Aminoalkenes. Journal of the American Chemical Society, 124(1), 186–187.

- Ibi, D., & Gonzalez-Rodriguez, S. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6495.

- Li, Z., et al. (2022). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 24(1), 229–234.

- Nguyen, T. V., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-128.

- Xu, T., et al. (2022). Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls. The Journal of Organic Chemistry, 87(7), 4880–4890.

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]

- Saeed, A., et al. (2022). Computational Modeling of Imines Based Anti-oxidant and Anti-esterases Compounds: Synthesis, Single Crystal and In-vitro Assessment. ChemistrySelect, 7(12), e202104443.

-

Chemistry LibreTexts. (2023, August 29). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- Li, T., et al. (2022). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls.

- Simon, R. C., et al. (2020).

- Zhang, X., et al. (2022). Impact of imine bonds on the electronic properties of degradable carotenoid-based conjugated polymers. Polymer Chemistry, 13(24), 3535-3543.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

- De Rosa, M. J. (2018). Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. International Journal of Chemistry, 10(2), 1-10.

- Khan, I., et al. (2022).

- Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700182.

- Domingo, L. R., & Rios-Gutierrez, M. (2019). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 7, 52.

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Flitsch, W., & Wernsmann, P. (1982). Chemistry of pyrrolizinones. Part 1. Reactions of pyrrolizin-3-ones with electrophiles: synthesis of 3,8-didehydroheliotridin-5-one. Journal of the Chemical Society, Perkin Transactions 1, 1131-1134.

- Kumar, P., & Kumar, S. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. World Journal of Pharmaceutical Sciences, 5(4), 1-10.

- Koskinen, A. M., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6394–6400.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

- Zondlo, N. J. (2013). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of chemical research, 46(4), 979–989.

- Khan, I., et al. (2022). Computational Modeling of Imines Based Anti-oxidant and Anti-esterases Compounds: Synthesis, Single Crystal and In-vitro Assessment. ACS Omega, 7(12), 10464–10476.

-

University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Wu, Z., & Dannenberg, J. J. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(47), 11578–11586.

-

Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]

- Dr. Puspendra Classes. (2018, November 15).

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Shabalin, D. A., et al. (2023). Unveiling the N‐Nucleophilicity of Non‐Aromatic Pyrroles Through Rhodium Catalysis: A Case of Synthesis and Luminescence Studies of Pyrrolo[2,1‐a]isoquinolinium Salts. Chemistry – An Asian Journal, 18(12), e202300268.

- Abraham, R. J., et al. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(7), 535-543.

- The Organic Chemistry Tutor. (2018, April 12). Nucleophiles and Electrophiles [Video]. YouTube.

- Huras, B., et al. (2021). The Reactivity of the Imine Bond within Polynuclear Nickel(II) Complexes. Molecules, 26(16), 4945.

- Wang, Y., et al. (2022). Effects of aromatic substituents on the electronic structure and excited state energy levels of diketopyrrolopyrrole derivatives for singlet fission. Physical Chemistry Chemical Physics, 24(29), 17565-17574.

-

Wikipedia. (n.d.). 5-APDB. Retrieved from [Link]

-

University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). The features of IR spectrum. Retrieved from [Link]

- Di Stefano, S., et al. (2018). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Journal of the American Chemical Society, 140(42), 13814–13823.

-

University of Calgary Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]

- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.

-

La Salle University Department of Chemistry and Biochemistry. (n.d.). Substituent Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

Sources

Spectroscopic Fingerprinting of 2-Phenethyl-1-pyrroline: A Technical Guide

Introduction to 2-Phenethyl-1-pyrroline

2-Phenethyl-1-pyrroline belongs to the class of cyclic imines and is characterized by a five-membered pyrroline ring substituted at the 2-position with a phenethyl group. The imine functionality within the pyrroline ring is a key reactive center, and the presence of the aromatic phenethyl moiety imparts distinct spectroscopic signatures. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its synthesis and assessing its purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-phenethyl-1-pyrroline, Electron Ionization (EI) is a suitable method for generating a characteristic mass spectrum.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI-MS spectrum of a liquid sample like 2-phenethyl-1-pyrroline is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for prior separation from any impurities, or through direct injection.

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to cause both ionization and fragmentation of the molecule.[1][2]

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Predicted Mass Spectrum of 2-Phenethyl-1-pyrroline

The predicted mass spectrum of 2-phenethyl-1-pyrroline (C₁₂H₁₅N, molecular weight: 173.26 g/mol ) would exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Ion | Notes |

| 173 | [M]⁺ | Molecular ion peak. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of compounds containing a benzyl group. |

| 82 | [C₅H₈N]⁺ | Resulting from the cleavage of the bond between the pyrroline ring and the phenethyl side chain. |

| 105 | [C₈H₉]⁺ | Phenyl-CH₂-CH₂⁺ fragment. |

Proposed Fragmentation Pathway

The major fragmentation pathways for 2-phenethyl-1-pyrroline under EI conditions are expected to involve cleavage of the C-C bond between the pyrroline ring and the phenethyl side chain, and rearrangement of the phenethyl group to form the stable tropylium ion.

Caption: Proposed EI-MS fragmentation of 2-phenethyl-1-pyrroline.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample, the spectrum can be obtained using the following procedure:

-

Sample Preparation: A neat liquid sample can be analyzed directly. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.[4]

-

Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded to be subtracted from the sample spectrum.[5]

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. Multiple scans are typically co-added to improve the signal-to-noise ratio.[5]

Predicted IR Spectrum of 2-Phenethyl-1-pyrroline

The IR spectrum of 2-phenethyl-1-pyrroline is expected to show characteristic absorption bands for the C=N bond of the imine, the aromatic and aliphatic C-H bonds, and the aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Predicted Functional Group | Vibration |

| ~1650 | C=N (Imine) | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1600, 1495, 1450 | Aromatic C=C | Stretching |

| ~1200 | C-N | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

A general procedure for acquiring NMR spectra of an organic compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Predicted ¹H NMR Spectrum of 2-Phenethyl-1-pyrroline

The ¹H NMR spectrum will show signals for the protons of the phenethyl group and the pyrroline ring.

Caption: Annotated structure of 2-phenethyl-1-pyrroline for NMR.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H(g-k) (Aromatic) | 7.1-7.3 | Multiplet | Protons of the phenyl ring. |

| H(e), H(f) | ~2.8 | Multiplet | Methylene protons of the ethyl group. |

| H(d) | ~3.8 | Triplet | Methylene protons adjacent to the nitrogen. |

| H(b) | ~2.5 | Multiplet | Methylene protons of the pyrroline ring. |

| H(c) | ~2.0 | Multiplet | Methylene protons of the pyrroline ring. |

Predicted ¹³C NMR Spectrum of 2-Phenethyl-1-pyrroline

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C(a) (C=N) | ~170 | Imine carbon. |

| C(ipso) | ~140 | Aromatic carbon attached to the ethyl group. |

| C(g-k) (Aromatic) | 126-129 | Aromatic carbons. |

| C(d) | ~60 | Methylene carbon adjacent to the nitrogen. |

| C(e) | ~40 | Methylene carbon of the ethyl group. |

| C(f) | ~35 | Methylene carbon of the ethyl group. |

| C(b) | ~30 | Methylene carbon of the pyrroline ring. |

| C(c) | ~25 | Methylene carbon of the pyrroline ring. |

Integrated Spectroscopic Analysis

The combination of MS, IR, and NMR data provides a comprehensive and self-validating characterization of 2-phenethyl-1-pyrroline. The mass spectrum confirms the molecular weight and provides key fragmentation patterns consistent with the proposed structure. The IR spectrum identifies the characteristic imine and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound, enabling them to confidently interpret their experimental results.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted pyrrolidine derivatives. Retrieved from ResearchGate: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. Retrieved from RSC Publishing: [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

American Chemical Society. (2026, January 21). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Mississippi State University. (2019, November 15). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Scholars Junction. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from ResearchGate: [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]

-

ACS Publications. (n.d.). The Structure of 2-Substituted Pyrrolines 1,2. The Journal of Organic Chemistry. [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

-

De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sc.edu [sc.edu]

natural occurrence of substituted pyrrolines

An In-depth Technical Guide to the Natural Occurrence of Substituted Pyrrolines

Abstract

The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry and natural product science. As dihydro derivatives of pyrrole, these compounds exhibit significant structural diversity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. We will explore the major classes of these compounds, delving into their distribution in nature, their biosynthetic origins, established methodologies for their study, and their profound implications for pharmacology and industry. The narrative emphasizes the causal relationships behind biosynthetic pathways and experimental strategies, grounding all claims in authoritative scientific literature.

Introduction: The Pyrroline Core - A Versatile Biosynthetic Blueprint

Pyrrolines, or dihydropyrroles, are heterocyclic compounds existing as three structural isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline, distinguished by the position of the endocyclic double bond.[1] 1-Pyrroline features a cyclic imine, while the 2- and 3-isomers are cyclic amines. This seemingly simple scaffold is a cornerstone for a vast array of natural products synthesized by plants, bacteria, fungi, and marine organisms.[2][3][4] The functionalization of the pyrroline ring through substitution allows for immense chemical diversity, leading to compounds with potent and varied biological activities, from neurotoxins and hepatotoxins to antibiotics and anticancer agents.[5][6] Understanding the natural origins and biosynthetic logic of these molecules is paramount for harnessing their potential in drug discovery and synthetic biology.

Major Classes of Naturally Occurring Substituted Pyrrolines

The natural world has evolved multiple, distinct pathways to construct and modify the pyrroline ring, leading to several major classes of compounds.

Plant-Derived Pyrrolizidine Alkaloids (PAs)

Perhaps the most extensively studied class of pyrroline-related natural products are the pyrrolizidine alkaloids (PAs). An estimated 6,000 plant species, constituting about 3% of all flowering plants, produce these secondary metabolites as a chemical defense against herbivores.[7][8]

-

Natural Distribution: PAs are predominantly found in the families Asteraceae, Boraginaceae, Fabaceae, and Apocynaceae.[4][8][9] Their presence is a significant concern for human and animal health, as they can contaminate food sources like grain, honey, milk, and herbal supplements.[5][10]

-

Core Structure and Diversity: The chemical structure of PAs consists of a necine base (a bicyclic system of two fused five-membered rings sharing a nitrogen atom) esterified with one or more necic acids.[11] This combination generates enormous structural diversity, with hundreds of PAs identified. They are broadly categorized based on their esterification pattern into open-chain mono- and diesters, and macrocyclic diesters.[9][11]

-

Biosynthesis of the Necine Base: The biosynthesis of the necine base is a conserved pathway originating from the amino acid L-ornithine. The first committed step is catalyzed by homospermidine synthase (HSS), which combines two molecules of putrescine (derived from ornithine) to form homospermidine.[10] Subsequent oxidation and a series of cyclization reactions, including an intramolecular Mannich-type reaction, form the characteristic bicyclic pyrrolizidine core.[7] This pathway typically occurs in the plant roots, from where the PAs are transported as water-soluble N-oxides to other parts of the plant for storage.[11]

Caption: Generalized biosynthetic pathway of the pyrrolizidine alkaloid necine base.

-

Biological Significance and Toxicity: PAs are notoriously toxic, particularly to the liver.[12] Their toxicity is not inherent but is a result of metabolic activation in the liver by cytochrome P450 enzymes, which convert them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent alkylating agents that can damage DNA, proteins, and other cellular macromolecules, leading to hepatotoxicity, genotoxicity, tumorigenicity, and veno-occlusive disease.[5][7]

Microbial Pyrroline Derivatives

Bacteria and fungi are prolific producers of secondary metabolites, including a diverse array of compounds featuring substituted pyrroline and pyrrole rings. These metabolites often possess potent antimicrobial properties, reflecting their ecological role in chemical warfare between microorganisms.[13]

-

Bacterial Sources: Genera such as Pseudomonas, Streptomyces, Serratia, and Burkholderia are well-known producers of pyrroline-containing compounds.[13][14][15]

-

Key Examples and Activities:

-

Pyrrolnitrin: Produced by various bacteria including Pseudomonas fluorescens, this halogenated (chloro-substituted) phenylpyrrole derivative exhibits broad-spectrum antifungal activity.[15] Its biosynthesis originates from a tryptophan precursor.[15]

-

Dithiolopyrrolones: This class, including holomycin and thiolutin, is produced by Streptomyces and other bacteria.[16][17] They feature a unique pyrrolinonodithiole skeleton and exhibit broad-spectrum antibacterial activity, believed to function by inhibiting RNA synthesis.[16]

-

2-Acetyl-1-pyrroline (2AP): This compound is a potent aroma molecule responsible for the characteristic scent of fragrant rice and bread.[1][18] Bacteria such as Acinetobacter can synthesize 2AP from precursors like ornithine and proline, which are converted to 1-pyrroline, the immediate precursor to 2AP.[18][19]

-

-

Biosynthetic Machinery: Bacterial biosynthesis of complex pyrroline alkaloids can involve large enzymatic complexes like nonribosomal peptide synthetases (NRPS).[20] For instance, the biosynthesis of pyrrolizwilline in Xenorhabdus involves an NRPS in conjunction with a Baeyer-Villiger monooxygenase.[20]

Marine Pyrrole and Pyrroline Alkaloids

The marine environment is a vast reservoir of unique chemical structures, and pyrroline-containing alkaloids are no exception. Marine invertebrates, particularly sponges and ascidians, often in symbiosis with microorganisms, produce a remarkable diversity of these compounds.[21][22][23]

-

Structural Features: Marine pyrrole/pyrrolines are frequently halogenated, particularly with bromine. They range from simple N-acyl amides to complex, polycyclic fused ring systems.

-

Notable Compound Classes:

-

Lamellarins: Isolated from ascidians of the genus Didemnum, these are polyaromatic alkaloids featuring a 3,4-diaryl-substituted pyrrole core.[6][22] They exhibit a wide range of potent biological activities, including cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and reversal of multidrug resistance.[6]

-

Agelas Alkaloids: Sponges of the genus Agelas produce a variety of brominated pyrrole-2-carboxamide alkaloids, such as the nakamurines.[21]

-

Marinopyrroles: Isolated from Streptomyces species derived from marine sediments, these halogenated bispyrrole alkaloids show potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

| Class of Compound | Representative Example(s) | Natural Source(s) | Key Biological Activities | Citation(s) |

| Pyrrolizidine Alkaloids | Senecionine, Lycopsamine | Plants (Asteraceae, Boraginaceae) | Hepatotoxic, Genotoxic, Insecticidal | [7][8] |

| Bacterial Pyrroles | Pyrrolnitrin | Bacteria (Pseudomonas, Burkholderia) | Antifungal | [15] |

| Dithiolopyrrolones | Holomycin, Thiolutin | Bacteria (Streptomyces) | Antibacterial (RNA synthesis inhibitor) | [16][17] |

| Marine Pyrrole Alkaloids | Lamellarin O, Marinopyrrole A | Marine Ascidians, Sponges, Bacteria | Anticancer, Anti-HIV, Antibacterial (MRSA) | [6][14][22] |

| Aroma Compounds | 2-Acetyl-1-pyrroline | Bacteria, Fragrant Rice | Aroma/Flavor | [1][18] |

| Table 1: Summary of major classes of naturally occurring substituted pyrrolines. |

Methodologies for Isolation and Characterization

The study of naturally occurring pyrrolines requires robust methods for their extraction from complex biological matrices, followed by purification and structural determination. The causality behind methodological choices is critical for success. For instance, the choice of solvent polarity during extraction is dictated by the polarity of the target pyrroline, while the selection of chromatographic techniques depends on the stability and physicochemical properties of the compounds.

General Experimental Workflow

A self-validating protocol for the isolation of these compounds involves a systematic workflow from crude extract to pure compound, with analytical checks at each stage.

Caption: Generalized workflow for the isolation and characterization of pyrrolines.

Step-by-Step Methodology Outline

-

Extraction: The source material (e.g., dried plant material, microbial culture broth, or marine sponge) is homogenized and extracted with an appropriate solvent. For alkaloids like PAs, an acid-base extraction is often employed to selectively partition the basic compounds into an aqueous acid phase, leaving neutral and acidic compounds in the organic phase.

-

Initial Fractionation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel for separation based on polarity or Sephadex LH-20 for size-exclusion and separation of aromatic compounds like lamellarins.[6]

-

High-Resolution Purification: Fractions of interest are further purified using High-Performance Liquid Chromatography (HPLC), often employing reversed-phase columns (e.g., C18) with gradients of water and acetonitrile or methanol.

-

Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish connectivity.

-

X-ray Crystallography: When suitable crystals can be grown, this technique provides unambiguous determination of the complete 3D structure and stereochemistry.[21]

-

-

Biological Evaluation: Purified compounds are tested in various bioassays (e.g., antimicrobial, cytotoxicity, enzyme inhibition assays) to determine their pharmacological properties.[6][24]

Therapeutic and Industrial Significance

The vast structural and functional diversity of naturally occurring substituted pyrrolines makes them highly valuable to drug development and other industries.

-

Drug Development:

-

Antibiotics: The potent activity of compounds like marinopyrroles against resistant pathogens like MRSA highlights their potential as leads for new antibiotics.[14] Dithiolopyrrolones also represent a promising class of antibacterial agents.[16]

-

Anticancer Agents: The cytotoxicity of lamellarins and their ability to inhibit key cellular processes make them attractive candidates for oncology research.[6]

-

Enzyme Inhibitors: Polyhydroxylated PAs can act as glycosidase inhibitors due to their structural mimicry of sugars, suggesting potential applications in treating diabetes and viral infections.[10]

-

-

Food and Fragrance Industry: Simple pyrrolines like 2-acetyl-1-pyrroline are key aroma compounds that are crucial for the flavor profile of many food products.[19] Understanding their biosynthesis can lead to improved methods for flavor production through biotechnology.

Conclusion and Future Outlook

Substituted pyrrolines are a ubiquitous and vitally important class of natural products. From the toxic defense chemicals of plants to the potent antibiotics of marine bacteria, nature has repeatedly utilized this heterocyclic scaffold to create molecules with profound biological effects. Advances in analytical techniques and genomic sequencing are continuously accelerating the discovery of new pyrroline-containing compounds and the elucidation of their biosynthetic pathways. This knowledge provides a powerful toolkit for drug development professionals and synthetic biologists, enabling the rational design of novel therapeutics and the bioengineering of high-value chemicals. The future of this field lies in exploring untapped biological sources, characterizing novel enzymatic machinery, and applying this understanding to solve critical challenges in medicine and industry.

References

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Teufel, R., & Miyanaga, A. (2021). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 26(1), 1. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Semantic Scholar. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Klahn, M. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(9), 514. [Link]

-

Request PDF. (n.d.). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. [Link]

-

Faulkner, D. J. (2002). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Chemical Reviews, 102(2), 259-302. [Link]

-

Robins, D. J. (2016). Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. Natural Product Reports, 33(11), 1255-1273. [Link]

-

Moreira, R., Pereira, D. M., Valentão, P., & Andrade, P. B. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Klahn, M. (2021). Marine Pyrrole Alkaloids. ResearchGate. [Link]

-

Klahn, M. (2021). Marine Pyrrole Alkaloids. Marine Drugs, 19(9), 514. [Link]

-

Panda, S. K., et al. (2015). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. International Journal of Scientific and Research Publications, 5(11). [Link]

-

Al-Snafi, A. E. (2019). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Central European Journal of Experimental Biology, 8(3), 45-61. [Link]

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]

-

Kumar, A., et al. (2012). Secondary metabolite production by bacterial antagonists. CABI Digital Library. [Link]

-

Cai, X., et al. (2024). Pyrrolizwilline, a Unique Bacterial Alkaloid Assembled by a Nonribosomal Peptide Synthetase and non-Enzymatic Dimerization. Angewandte Chemie International Edition, 63(51), e202411258. [Link]

-

Li, Y., et al. (2013). Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis. Marine Drugs, 11(10), 3970-3991. [Link]

-

Panda, S. K., et al. (2015). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2019). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Molecules, 24(17), 3160. [Link]

-

Li, Y., et al. (2013). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 11(10), 3970-3991. [Link]

-

Jayawickreme, K., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 16995. [Link]

-

Al-Majmaie, S., et al. (2021). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 26(16), 4995. [Link]

-

Banwell, M. G., & Lan, P. (2018). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 35(1), 6-25. [Link]

-

Wikipedia. (n.d.). Pyrroline. [Link]

-

Wang, Y., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(4), 604-608. [Link]

-

ResearchGate. (n.d.). Selected examples of biologically active 2-pyrrolines. [Link]

Sources

- 1. Pyrroline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [ouci.dntb.gov.ua]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijsrp.org [ijsrp.org]

- 19. researchgate.net [researchgate.net]

- 20. Pyrrolizwilline, a Unique Bacterial Alkaloid Assembled by a Nonribosomal Peptide Synthetase and non-Enzymatic Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Marine Pyrrole Alkaloids [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Marine Pyrrole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

discovery and isolation of phenethylamine alkaloids

An In-depth Technical Guide to the Discovery and Isolation of Phenethylamine Alkaloids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for the discovery, extraction, and isolation of phenethylamine alkaloids from natural sources. It is designed to bridge foundational principles with field-proven insights, ensuring a robust understanding of both the theory and practice of alkaloid chemistry.

Introduction: The Phenethylamine Scaffold

Phenethylamine alkaloids represent a large and structurally diverse class of natural and synthetic compounds characterized by a core phenethylamine framework. This structure consists of a phenyl ring connected to an amino group via a two-carbon side chain. This simple scaffold is the foundation for a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), hormones, and a wide range of psychoactive substances and therapeutic agents.

The discovery of the first phenethylamine alkaloid, mescaline from the peyote cactus (Lophophora williamsii), by Arthur Heffter in 1897, marked a significant milestone. Heffter's self-experimentation to identify the psychoactive component laid the groundwork for the field of ethnopharmacology and the chemical investigation of natural products. The subsequent elucidation of its structure by Ernst Späth in 1919 was a pivotal achievement in alkaloid chemistry.

Natural Occurrence and Biosynthetic Origins

Phenethylamine alkaloids are widespread throughout the plant kingdom, particularly in families such as Cactaceae (cacti), Ephedraceae, and Fabaceae (legume family). They are also found in some fungi and are endogenous to animals, including humans, where they play crucial roles in neurobiology.

The biosynthesis of these alkaloids primarily originates from the amino acid L-phenylalanine. A key initial step is the decarboxylation of L-phenylalanine to produce phenethylamine itself. Subsequent enzymatic modifications, such as hydroxylation, methylation, and oxidation, lead to the vast diversity of structures observed in nature. Understanding these pathways can inform extraction strategies and help predict the presence of specific alkaloids in different species.

Core Principles of Isolation: Leveraging Chemical Properties

The successful isolation of phenethylamine alkaloids hinges on exploiting their fundamental chemical properties, most notably the basicity of the nitrogen atom.

-

Basicity: The lone pair of electrons on the nitrogen atom makes phenethylamines basic. They readily react with acids to form water-soluble salts.

-

Solubility:

-

Freebase Form: In their neutral (freebase) form, these alkaloids are typically more soluble in organic solvents (e.g., dichloromethane, chloroform, diethyl ether) than in water.

-

Salt Form: When protonated by an acid, they form salts (e.g., phenethylamine hydrochloride) that are highly soluble in water and alcohols but poorly soluble in non-polar organic solvents.

-

This pH-dependent differential solubility is the cornerstone of the primary purification technique known as acid-base extraction .

A Validated Workflow for Isolation and Purification

The following section details a comprehensive, multi-phase workflow for isolating phenethylamine alkaloids from a plant matrix. This process is designed as a self-validating system, with checkpoints to monitor progress and purity.

Figure 2: The mechanism of acid-base extraction for alkaloid purification.

-

Protocol: Acid-Base Extraction

-

The crude organic extract from Phase 2 is transferred to a separatory funnel.

-

An immiscible aqueous acid solution (e.g., 5% hydrochloric acid or sulfuric acid) is added. [1]The funnel is shaken vigorously to ensure thorough mixing.

-

Causality: The basic alkaloids in the organic layer react with the acid to form salts. These salts are ionic and thus preferentially dissolve in the aqueous layer. Neutral impurities (like residual fats, terpenes) remain in the organic layer.

-

The layers are allowed to separate. The lower organic layer is drained and discarded. This step is repeated 2-3 times to ensure all alkaloids have moved to the aqueous phase.

-

The acidic aqueous extracts are combined and then made alkaline by the slow addition of a base (e.g., ammonium hydroxide) until the pH is approximately 9-10.

-

Causality: The addition of base deprotonates the alkaloid salts, converting them back to their freebase form, which may precipitate out of the aqueous solution.

-

A fresh portion of an organic solvent (e.g., DCM) is added, and the mixture is shaken again. The neutral freebase alkaloids now move back into the organic layer, leaving behind inorganic salts and other water-soluble impurities in the aqueous layer.

-

The purified organic layer is collected. This process is repeated 2-3 times. The organic fractions are combined, dried over anhydrous sodium sulfate to remove residual water, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a semi-pure alkaloid mixture.

-

Phase 4: Chromatographic Separation

The extract obtained from acid-base partitioning is often a mixture of several structurally similar alkaloids. Chromatography is required to isolate individual compounds.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the extraction and purification process. [2][3]It is used to:

-

Check the completeness of the extraction.

-

Monitor the separation of alkaloids during column chromatography.

-

Identify appropriate solvent systems for column chromatography.

-

Protocol: A small spot of the extract is applied to a silica gel TLC plate. The plate is developed in a sealed tank containing a mobile phase. A common solvent system for alkaloids is Chloroform:Methanol:Ammonia. [4]Due to the basic nature of alkaloids, it is often necessary to add a small amount of a base (like ammonia or diethylamine) to the mobile phase to prevent streaking and ensure good separation. [5][6]Spots can be visualized under UV light or by staining with Dragendorff's reagent, which gives a characteristic orange-brown color with most alkaloids. [6]

-

-

Column Chromatography: This is the workhorse technique for preparative separation of the alkaloid mixture.

-

Stationary Phase: Silica gel is most common for normal-phase chromatography. Alumina can also be used.

-

Mobile Phase: A solvent system is chosen based on TLC trials. The separation begins with a non-polar solvent, and the polarity is gradually increased (gradient elution) by adding a more polar solvent (e.g., starting with 100% chloroform and gradually adding methanol). Less polar alkaloids will elute first, followed by more polar ones.

-

Fractions are collected and analyzed by TLC to identify which ones contain the pure desired compound.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification or analytical quantification, Reverse-Phase HPLC (RP-HPLC) is typically used.

-

Stationary Phase: A C18 (octadecylsilyl) column is most common.

-

Mobile Phase: A mixture of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent like acetonitrile or methanol.

-

Analytical Characterization

Once a pure compound is isolated, its structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), gives clues about its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structure elucidation.

-

Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule, such as -OH, -NH, and C=O groups.

Safety Considerations

-

Chemical Hazards: Many organic solvents used in extraction (DCM, chloroform, methanol) are toxic and flammable. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acids and bases are corrosive and must be handled with care.

-

Bioactivity: Phenethylamine alkaloids are, by definition, biologically active. Many can have potent physiological and psychological effects. Researchers must handle these compounds with extreme caution, avoiding inhalation, ingestion, and skin contact.

References

-

Heffter, A. (1897). Ueber Cacteenalkaloïde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1443-1448.

-

Späth, E. (1919). Über die Konstitution des Anhalins, Mezcalins und Pellotins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 40(2), 129-154.

-

Alfa Chemistry. (n.d.). Extraction of Alkaloids. Retrieved from

-

Luque de Castro, M. D., & Priego-Capote, F. (2010). Soxhlet extraction: Past and present trends. Journal of Chromatography A, 1217(16), 2383-2389.

-

Kusumawati, I., & Rahmat, D. (2019). Optimization of Ultrasound-Assisted Extraction of Alkaloids from Acalypha indica: Solvent and Extraction Time Variation. AIP Conference Proceedings, 2155(1), 020025.

-

Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. Medicinal & Aromatic Plants, 4(3).

-

Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.

-

Waksmundzka-Hajnos, M., Petruczynik, A., Tuzimski, T., & Hawryl, M. (2004). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I. Journal of Planar Chromatography – Modern TLC, 17(5), 333-340.

-

ResearchGate. (2014). Can anyone help with mobile phase for TLC of alkaloids? Retrieved from

-

Duke University. (n.d.). How Do Active Compounds Get Out of the Plants? The PEP Project. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Synthetic Chemist's Guide to 2-Substituted 1-Pyrrolines: A Methodological Deep Dive

Abstract

The 1-pyrroline scaffold, particularly when substituted at the 2-position, represents a cornerstone of heterocyclic chemistry, finding extensive application in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1] The inherent reactivity of the cyclic imine functionality makes these molecules versatile intermediates for the construction of more complex nitrogen-containing architectures, such as pyrrolidines and pyrroles.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-substituted 1-pyrrolines, designed for researchers, scientists, and professionals in drug development. We will move beyond a mere cataloging of reactions to explore the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights to empower your synthetic endeavors.

Introduction: The Strategic Importance of 2-Substituted 1-Pyrrolines

The five-membered nitrogen-containing 1-pyrroline ring is a privileged structure in medicinal chemistry.[1] Its prevalence in bioactive natural products underscores its evolutionary selection as a robust molecular framework. For the synthetic chemist, 2-substituted 1-pyrrolines are not merely synthetic targets but powerful intermediates. The endocyclic imine provides a reactive handle for nucleophilic addition, reduction to the corresponding pyrrolidine, or oxidation to the aromatic pyrrole. The substituent at the 2-position offers a crucial point of diversity for structure-activity relationship (SAR) studies in drug discovery programs.[3]

This guide will dissect several key methodologies for the synthesis of these valuable heterocycles, focusing on the logic of each approach and providing practical, actionable protocols.

Foundational Strategies: Cyclization of Acyclic Precursors

The most classical and intuitive approach to the 1-pyrroline core involves the intramolecular cyclization of a linear precursor containing the requisite atoms. The choice of precursor and cyclization conditions dictates the efficiency and substrate scope of the method.

The Cornerstone Approach: Dehydrative Cyclization of γ-Amino Ketones

The condensation of a primary amine with a ketone is a fundamental transformation in organic chemistry. When these two functionalities reside within the same molecule in a 1,4-relationship, an intramolecular reaction readily ensues to form the five-membered 1-pyrroline ring.

Mechanistic Rationale: The synthesis begins with the nucleophilic attack of the primary amine onto the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid or base catalysis, leads to the formation of the cyclic imine, the 1-pyrroline. The driving force for this reaction is the formation of a stable five-membered ring and the elimination of a small molecule (water).

Experimental Protocol: Synthesis of 2-Methyl-1-pyrroline from 5-Aminopentan-2-one

-

Precursor Synthesis (if necessary): γ-Amino ketones can be synthesized through various methods, including the Gabriel synthesis with subsequent ketone functionalization or the reduction of γ-nitro ketones.

-

Cyclization:

-

To a solution of 5-aminopentan-2-one hydrochloride (1.0 eq) in a suitable solvent such as toluene or benzene, add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid (0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base, such as aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-methyl-1-pyrroline.

-

Causality in Experimental Design: The choice of an azeotroping solvent and a Dean-Stark trap is critical for driving the equilibrium towards the product by removing water. While both acid and base catalysis can promote the reaction, acid catalysis is often more effective for the dehydration of the hemiaminal intermediate.

Leveraging the Chiral Pool: Syntheses from Proline Derivatives

Nature provides a readily available and enantiomerically pure source of the pyrrolidine ring in the form of the amino acid proline. This starting material offers a powerful platform for the synthesis of chiral 2-substituted 1-pyrrolines.

Organometallic Addition to Proline Esters

A robust method for introducing a substituent at the 2-position involves the reaction of an N-protected proline ester with an organometallic reagent, such as a Grignard or organolithium reagent. Subsequent oxidation of the resulting pyrrolidine furnishes the desired 1-pyrroline.

Mechanistic Pathway: The reaction proceeds via the nucleophilic addition of the organometallic reagent to the ester carbonyl of the proline derivative, forming a stable tetrahedral intermediate. Aqueous workup protonates this intermediate, which then eliminates the alkoxy group to form a ketone. This ketone is in equilibrium with its cyclic hemiaminal form. Oxidation of the N-protected 2-substituted pyrrolidine, often occurring spontaneously upon deprotection and exposure to air, yields the final 2-substituted 1-pyrroline. A patent describes a three-step synthesis of 2-acetyl-1-pyrroline from proline, involving esterification, oxidation, and subsequent Grignard addition.[4][5]

Workflow for Proline-Derived 1-Pyrroline Synthesis

Caption: Synthesis of 2-substituted 1-pyrrolines from L-proline.

Experimental Protocol: Synthesis of 2-Acetyl-1-pyrroline from N-Boc-L-proline Methyl Ester [4]

-

Grignard Reaction:

-

To a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of methylmagnesium bromide (2.2 eq) in diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Deprotection and Cyclization:

-

Dissolve the crude intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting residue in water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.

-

The 2-acetylpyrrolidine will spontaneously oxidize to 2-acetyl-1-pyrroline upon standing in this solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

-

Field-Proven Insights: The choice of the N-protecting group is crucial. The Boc group is ideal as it is stable to the Grignard reaction conditions but can be readily removed under acidic conditions that also facilitate the final cyclization/oxidation. Over-addition of the Grignard reagent can be an issue, leading to the formation of a tertiary alcohol. Careful control of stoichiometry and temperature is therefore essential.

Modern Synthetic Approaches: The Power of Catalysis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of 2-substituted 1-pyrrolines has benefited immensely from these advances.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Palladium, ruthenium, and copper catalysts have proven to be particularly effective in promoting the intramolecular cyclization of various precursors to form 1-pyrrolines.[6]

Palladium-Catalyzed Cyclization of Homoallylic Amines: A notable example is the palladium-catalyzed cascade C-H arylation/amination of homoallylic primary amines to produce 2-aryl-1-pyrrolines. The reaction proceeds with excellent regioselectivity.[1]